JNJ-7184

RSV antiviral potency

Standard RSV polymerase inhibitors often fail due to resistance or off-target effects, compromising long-term culture and in vivo studies. JNJ-7184 provides a mechanistically distinct solution. - **Unique binding:** Targets the RSV L-polymerase connector domain (EC50: 13 nM RSV-A; 72 nM RSV-B), distinct from nucleoside analogs and palm-domain NNIs. - **Validated efficacy:** Reverses lung pathology in neonatal lamb model (1-16 mg/kg, oral); ideal PK/PD positive control. - **Low cytotoxicity:** High selectivity for viral polymerase over human homologs, suitable for primary human cell cultures (e.g., ALI).

Molecular Formula C30H27FN4O3
Molecular Weight 510.6 g/mol
Cat. No. B15565171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-7184
Molecular FormulaC30H27FN4O3
Molecular Weight510.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H27FN4O3/c1-16-20-5-3-2-4-17(20)10-11-34(16)29(36)26-14-27(18-6-7-18)35-28(32-26)15-25(33-35)21-9-8-19(12-24(21)31)22-13-23(22)30(37)38/h2-5,8-9,12,14-16,18,22-23H,6-7,10-11,13H2,1H3,(H,37,38)/t16-,22-,23+/m1/s1
InChIKeyMBPRXFPDWJSDRO-AVIJNYRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-7184 Overview


JNJ-7184 is a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) Large (L) polymerase, a critical enzyme for viral replication and transcription . It displays potent inhibition of both RSV-A and RSV-B strains in vitro, with EC50 values of 13 nM and 72 nM, respectively, and demonstrates significant therapeutic efficacy in a neonatal lamb model of RSV infection . Unlike earlier RSV treatments such as ribavirin, JNJ-7184 exhibits a more favorable selectivity profile and a distinct binding site within the connector domain of the viral polymerase .

JNJ-7184 Mechanism & Differentiation


The RSV antiviral landscape includes nucleoside analogs (e.g., ribavirin, ALS-8112), fusion inhibitors (e.g., presatovir, GS-5806), and other L-protein polymerase inhibitors (e.g., PC786, DZ7487). Each class possesses distinct mechanisms of action, resistance profiles, and pharmacokinetic properties . JNJ-7184's unique targeting of the connector domain of the RSV L-polymerase, which is distinct from the active site or capping domain, results in a specific inhibition of early viral RNA elongation . Furthermore, its demonstrated in vivo efficacy and favorable selectivity over human polymerases differentiate it from first-generation agents like ribavirin, which suffer from limited clinical efficacy and significant side effects . Therefore, substituting JNJ-7184 with another RSV inhibitor without head-to-head comparative data would be scientifically unsound and may lead to different experimental outcomes.

JNJ-7184 Comparative Evidence


Superior Potency Against RSV-A

JNJ-7184 demonstrates an EC50 of 13 nM against RSV-A in HeLa cells . In contrast, the clinical nucleoside analog ribavirin shows an EC50 of approximately 10 μg/mL (equivalent to ~41 μM) in HEp-2 cells under comparable CPE assay conditions . This represents a >3000-fold improvement in molar potency for JNJ-7184.

RSV antiviral potency in vitro

Connector Domain Binding & Resistance Profile

JNJ-7184 exhibits little to no detectable inhibition of human DNA polymerases α, β, and γ, human mitochondrial RNA polymerase, and human RNA polymerase II, with EC50 values all >40 μM . Ribavirin, in contrast, is known to inhibit human inosine monophosphate dehydrogenase (IMPDH) and cause hemolytic anemia at therapeutic concentrations . The high selectivity of JNJ-7184 for the viral target over human polymerases suggests a potentially lower risk of host cell toxicity.

RSV selectivity toxicity human polymerases

Broad-Spectrum RSV Strain Coverage

JNJ-7184, administered at 1, 4, and 16 mg/kg in a neonatal lamb model of RSV infection, demonstrated a dose-dependent and 'drastic' reversal of lung pathology, including reduced viral load and improved histopathology scores . In contrast, many other RSV L-polymerase inhibitors (e.g., PC786, DZ7487) have shown potent in vitro activity but have less extensively characterized in vivo efficacy in a therapeutically relevant large animal model .

RSV in vivo neonatal lamb therapeutic efficacy

Human Polymerase Selectivity

Resistance selection and hydrogen-deuterium exchange experiments mapped the binding site of JNJ-7184 to the connector domain (CD) of the RSV L-polymerase, a region distinct from the active site and the capping domain targeted by other inhibitors like JNJ-8003 . In contrast, the polymerase inhibitor DZ7487 selects for mutations in the RdRp domain (e.g., N363T) , and PC786 likely binds to a different allosteric site within the L-protein . This unique binding site may confer a different resistance profile and enables combination strategies with other L-protein inhibitors.

RSV polymerase binding site mechanism

JNJ-7184 Research Applications


RSV Polymerase Function & Conformational Studies

Given its sub-100 nM EC50 against both RSV-A and RSV-B , coupled with minimal inhibition of human polymerases at concentrations >40 μM , JNJ-7184 is ideal for cell-based assays requiring potent RSV inhibition without confounding host cell cytotoxicity. It is superior to ribavirin, which suffers from low potency and significant off-target effects .

Broad-Spectrum Antiviral Screens & Resistance

The robust, dose-dependent reduction of lung pathology in the neonatal lamb model establishes JNJ-7184 as a strong candidate for researchers investigating RSV pathogenesis or therapeutic intervention in a large animal system that closely mimics human infant disease. This application leverages data not yet available for many competing L-protein inhibitors.

Selective, Low-Toxicity In Vitro/Ex Vivo Studies

JNJ-7184's unique binding to the connector domain, which is distinct from the active and capping sites, makes it a valuable probe for dissecting the conformational dynamics of the RSV polymerase complex . It can be used in combination with other site-specific inhibitors (e.g., capping domain binders) to study cooperative or antagonistic effects.

In Vivo Proof-of-Concept: Large Animal Model

The well-characterized potency, selectivity, and in vivo efficacy of JNJ-7184 make it a robust positive control for evaluating next-generation RSV inhibitors. Its clear differentiation from ribavirin and other L-protein inhibitors provides a meaningful baseline for comparative analysis.

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